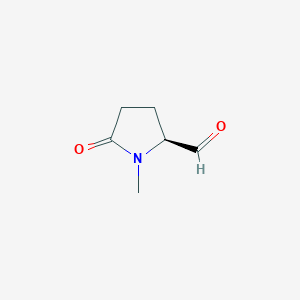
(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring, a ketone group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the oxidation of (S)-1-Methyl-5-oxopyrrolidine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve large-scale production. The reaction conditions are optimized to maintain the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products
Oxidation: (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
Reduction: (S)-1-Methyl-5-hydroxypyrrolidine-2-carbaldehyde or (S)-1-Methyl-5-oxopyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-Methyl-5-oxopyrrolidine-2-carbaldehyde: The enantiomer of the compound with different stereochemistry.
1-Methyl-5-oxopyrrolidine-2-carboxylic acid: An oxidized form of the compound.
1-Methyl-5-hydroxypyrrolidine-2-carbaldehyde: A reduced form of the compound.
Uniqueness
(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Its dual functional groups (ketone and aldehyde) provide versatility in chemical reactions, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2S)-1-methyl-5-oxopyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
OTKGOSOTGGCFER-YFKPBYRVSA-N |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C=O |
Canonical SMILES |
CN1C(CCC1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















